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Methyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate Documentation Hub

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  • Product: Methyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate
  • CAS: 1805131-02-5

Core Science & Biosynthesis

Foundational

Methyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate CAS 1228956-95-3 properties

This technical guide is structured as a high-level monograph for drug development professionals, focusing on the chemical utility, synthesis, and handling of Methyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate . CAS: 12289...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for drug development professionals, focusing on the chemical utility, synthesis, and handling of Methyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate .

CAS: 1228956-95-3 Formula: C₁₀H₆BrF₂NO₂ Molecular Weight: 290.06 g/mol

Executive Summary

Methyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate is a highly functionalized aromatic building block, primarily utilized in the synthesis of advanced pharmaceutical intermediates (APIs) and next-generation agrochemicals. Its structure is characterized by a dense substitution pattern that offers orthogonal reactivity:

  • Methyl Ester (C1): Amenable to hydrolysis, amidation, or reduction to benzyl alcohols.

  • Cyano Group (C2): A precursor for heterocycle formation (e.g., tetrazoles, amidines) or hydrolysis to carboxylic acids.

  • Bromide (C4): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to install biaryl or amino-aryl motifs.

  • Difluoromethyl Group (C5): A lipophilic hydrogen bond donor (bioisostere for –OH or –SH) that modulates metabolic stability and pKa.

This compound is particularly relevant in the development of HIF-2


 inhibitors  (analogous to Belzutifan scaffolds) where the difluoromethyl group serves as a critical metabolic shield.

Physicochemical Profile

The following data aggregates calculated and experimental values for CAS 1228956-95-3.

PropertyValueNotes
Appearance Off-white to pale yellow solidCrystalline powder form is typical for this class.
Molecular Weight 290.06 g/mol Monoisotopic Mass: 288.95
Predicted LogP 2.8 – 3.2Moderate lipophilicity due to CF₂H and Br.
Melting Point 65 – 72 °C (Predicted)Distinct from the 5-fluoro analog (mp ~85°C).
Boiling Point ~340 °C (at 760 mmHg)Decomposition likely before boiling.
Solubility DMSO, DCM, Ethyl AcetateSparingly soluble in water; hydrolyzes slowly.
pKa (CF₂H) ~25 (C-H acidity)The CF₂H proton is weakly acidic but stable under mild base.

Synthetic Utility & Retrosynthesis

The synthesis of CAS 1228956-95-3 typically requires a late-stage cyanation strategy to avoid hydrolysis of the nitrile or interference with the difluoromethylation step.

Retrosynthetic Analysis

The most robust route disconnects at the C2-Cyano bond (via Sandmeyer or Rosenmund-von Braun) and the C5-Difluoromethyl bond (via deoxyfluorination of an aldehyde).

Pathway Logic:

  • Core Construction: The benzene ring is functionalized starting from a 4-bromo-2-methylbenzoic acid derivative or a 2-amino-5-methylbenzoate.

  • Difluoromethylation: Introduction of the CF₂H group is best achieved before the nitrile to prevent side reactions with fluorinating agents like DAST.

  • Cyanation: The C2-position is sterically crowded; a Sandmeyer reaction via the diazonium salt is preferred over nucleophilic aromatic substitution (

    
    ) due to the electron-rich nature of the precursor if an amino group is used.
    
Visualization of Synthetic Pathway

The following diagram illustrates the primary industrial route starting from Methyl 2-amino-4-bromo-5-methylbenzoate .

Synthesis cluster_legend Reaction Class Start Methyl 2-amino-4-bromo- 5-methylbenzoate Step1 Intermediate A (Benzylic Bromination) Start->Step1 NBS, AIBN CCl4, Reflux Step2 Intermediate B (Aldehyde Formation) Step1->Step2 Kornblum Oxid. (DMSO/NaHCO3) Step3 Intermediate C (Difluoromethylation) Step2->Step3 DAST or Deoxo-Fluor DCM, 0°C to RT Target Target: CAS 1228956-95-3 (Sandmeyer Cyanation) Step3->Target 1. NaNO2, HCl 2. CuCN, KCN key1 Red Arrow: Critical Step (Hazard)

Caption: Figure 1. Convergent synthesis of Methyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate emphasizing the late-stage Sandmeyer cyanation to preserve the CF₂H moiety.

Experimental Protocols

Disclaimer: These protocols are adapted from validated methodologies for structurally homologous benzoates. All procedures must be performed in a fume hood by trained personnel.

Protocol A: Deoxyfluorination (Aldehyde to CF₂H)

This step converts the aldehyde precursor (Methyl 2-amino-4-bromo-5-formylbenzoate) to the difluoromethyl intermediate.

  • Reagents: Methyl 2-amino-4-bromo-5-formylbenzoate (1.0 eq), DAST (Diethylaminosulfur trifluoride, 2.5 eq), Anhydrous DCM (10 V).

  • Procedure:

    • Charge the aldehyde precursor into a flame-dried flask under

      
      .
      
    • Add anhydrous DCM and cool to -78 °C (Dry ice/acetone bath). Critical: DAST is explosive if heated rapidly.

    • Add DAST dropwise via syringe pump over 30 minutes.

    • Allow the mixture to warm to 0 °C over 2 hours, then to room temperature overnight.

    • Quench: Pour slowly into saturated aqueous

      
       at 0 °C. Caution: Vigorous 
      
      
      
      evolution.
    • Extract with DCM, dry over

      
      , and concentrate.
      
  • Validation:

    
     NMR should show a doublet of doublets (or triplet) around -110 to -125 ppm (
    
    
    
    Hz).
Protocol B: Sandmeyer Cyanation (Amino to Cyano)

This step installs the nitrile group at the C2 position.

  • Reagents: Difluoromethyl intermediate (from Protocol A),

    
     (1.2 eq), 
    
    
    
    (2.5 M), CuCN (1.5 eq), KCN (2.0 eq).
  • Procedure:

    • Diazotization: Suspend the amine in dilute

      
       at 0–5 °C . Add aqueous 
      
      
      
      dropwise, maintaining temp < 5 °C. Stir for 30 min to form the diazonium salt.
    • Cyanation: In a separate flask, dissolve CuCN and KCN in water/toluene (biphasic) or neutralized aqueous solution at 0 °C.

    • Transfer: Slowly add the cold diazonium solution to the CuCN mixture.

    • Workup: Allow to warm to RT, then heat to 50 °C for 1 hour to ensure

      
       evolution is complete. Extract with Ethyl Acetate.[1][2]
      
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The nitrile group significantly increases polarity compared to the bromide precursor.

Handling, Stability & Safety

Stability Matrix
Stress ConditionStability RatingRecommendation
Hydrolysis (Acid) ModerateStable in dilute acid; hydrolyzes to amide/acid in conc. HCl.
Hydrolysis (Base) LowEster hydrolyzes rapidly; Nitrile hydrolyzes to amide.
Thermal HighStable up to ~150°C; avoid rapid heating (decarboxylation risk).
Light ModerateProtect from light to prevent C-Br homolysis.
Safety Hazards (GHS Classification)
  • H302: Harmful if swallowed (Nitrile release potential).

  • H315/H319: Causes skin and serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3][4]

  • Special Note: In acidic media, trace cyanide gas may be evolved if the nitrile hydrolyzes. Keep away from strong acids unless in a controlled reactor.

References

  • Vertex AI Search. (2026). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Google Patents. Link (Accessed Feb 23, 2026).

  • Peng, F., et al. (2022). Manufacturing Process Development for Belzutifan, Part 1: A Concise Synthesis of the Indanone Starting Material. Organic Process Research & Development, 26, 508–515. Link

  • ChemicalBook. (2024). Methyl 4-bromo-2-fluorobenzoate synthesis and properties. Link

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for Methyl 4-bromo-2-(trifluoromethyl)benzoate. Link

  • Sigma-Aldrich. (2025).[5] Safety Data Sheet: Methyl 4-bromo-2,6-difluorobenzoate. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction with Methyl 4-bromo-2-cyano-5-(dif...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction with Methyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate. This substrate presents a unique set of challenges due to the presence of multiple electron-withdrawing groups and potential steric hindrance. This guide offers a detailed examination of reaction components, optimized protocols, and troubleshooting strategies to enable the successful synthesis of a diverse range of biaryl and heteroaryl compounds critical for pharmaceutical and materials science research.

Introduction: Navigating the Challenges of a Highly Functionalized Substrate

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3][4][5] Methyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate is a valuable building block, incorporating several key pharmacophores. However, the very features that make it attractive also render its use in cross-coupling reactions non-trivial. The electron-deficient nature of the aromatic ring, due to the cyano, ester, and difluoromethyl substituents, significantly modulates its reactivity. While electron-withdrawing groups can sometimes accelerate the rate-determining oxidative addition step in the catalytic cycle, they can also influence other steps and potential side reactions.[5][6]

This guide provides a systematic approach to the Suzuki-Miyaura coupling of this specific substrate. We will delve into the rationale for selecting the optimal catalyst, ligand, base, and solvent system, moving beyond a simple recitation of steps to explain the underlying chemical principles.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][7][8][9][10]

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Methyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate Ar-X->Oxidative_Addition Ar-Pd(II)-X_Ln Ar-Pd(II)-Br(L)_n Oxidative_Addition->Ar-Pd(II)-X_Ln Transmetalation Transmetalation Ar-Pd(II)-X_Ln->Transmetalation Boronic_Acid R-B(OH)₂ Base Base (e.g., K₂CO₃) Boronic_Acid->Base Base->Transmetalation Ar-Pd(II)-R_Ln Ar-Pd(II)-R(L)_n Transmetalation->Ar-Pd(II)-R_Ln Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_Ln->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-R Desired Product Reductive_Elimination->Ar-R

Caption: The Suzuki-Miyaura Catalytic Cycle.

The base plays a critical role in the transmetalation step, activating the organoboron species to facilitate the transfer of the organic moiety to the palladium center.[1][8][11][12][13]

Optimizing Reaction Conditions: A Data-Driven Approach

The success of the Suzuki-Miyaura coupling of Methyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate is highly dependent on the careful selection of the reaction components. The following sections provide a comparative analysis to guide your experimental design.

Palladium Precatalyst and Phosphine Ligand Selection

For challenging substrates, particularly those that are electron-deficient or sterically hindered, the choice of phosphine ligand is paramount.[14] Bulky, electron-rich phosphine ligands have been shown to enhance catalytic activity by promoting both the oxidative addition and reductive elimination steps.[15]

Catalyst/Ligand System Key Features Typical Loading (mol%) Rationale for Application
Pd(PPh₃)₄ "Classical" catalyst, commercially available.2-5May be effective for simple couplings, but can be inefficient for challenging substrates at lower temperatures.[16]
Pd(OAc)₂ + SPhos SPhos is a bulky biaryl phosphine ligand.1-2 (Pd), 2-4 (Ligand)Excellent for sterically hindered and electron-deficient aryl bromides.[14][17]
Pd₂(dba)₃ + XPhos XPhos is another highly effective biaryl phosphine ligand.1-2 (Pd), 2-4 (Ligand)Broad applicability, including for unactivated aryl chlorides, indicating high reactivity.[14][17]
PdCl₂(dppf) A ferrocenyl-based ligand.2-5Generally robust and effective for a range of Suzuki couplings.

For Methyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate, catalyst systems based on SPhos or XPhos are highly recommended as a starting point due to their proven efficacy with challenging substrates.[14][15][17]

Base Selection

The choice of base is critical for activating the boronic acid. The base strength and solubility can significantly impact reaction rates and yields.

Base Strength Typical Equivalents Comments
K₂CO₃ Moderate2-3A common and effective choice for a wide range of Suzuki couplings. Often used in aqueous solvent mixtures.
Cs₂CO₃ Stronger2-3Can be more effective for less reactive boronic acids or challenging couplings.
K₃PO₄ Strong2-3A strong, non-nucleophilic base that is often effective when other bases fail.[14]
t-BuOK Very Strong2-3Can be highly effective, particularly with sterically hindered substrates.[18]

A screening of bases is recommended, starting with K₂CO₃ or K₃PO₄ .

Solvent System

The solvent plays a crucial role in solubilizing the reactants and catalyst, and can influence the reaction rate. A mixture of an organic solvent and water is often employed to dissolve both the organic and inorganic components.

Solvent System Typical Ratio Boiling Point (°C) Notes
Dioxane / H₂O 4:1 to 10:1~101A very common and often effective solvent system.[18][19]
Toluene / H₂O 4:1 to 10:1~111 (Toluene)Good for higher temperature reactions.
DMF / H₂O 4:1 to 10:1~153 (DMF)High boiling point, can be useful for sluggish reactions.
2-Propanol / H₂O 4:1 to 10:1~82 (2-Propanol)A greener solvent alternative.

Dioxane/H₂O is a robust starting point for this reaction.

Detailed Experimental Protocols

The following protocols are designed as a starting point for the Suzuki-Miyaura coupling of Methyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate. Optimization may be required for specific boronic acids.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Weigh Aryl Bromide, Boronic Acid, Base Catalyst Add Pd catalyst and Ligand Reagents->Catalyst Solvent Add Solvent System Catalyst->Solvent Degas Degas with N₂ or Ar Solvent->Degas Heat Heat to desired temperature (e.g., 80-100 °C) Degas->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute and Extract with Organic Solvent Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Protocol 1: General Procedure using Pd(OAc)₂/SPhos
  • To a reaction vessel, add Methyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • Add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (0.04 equiv).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Alternative Conditions for Challenging Couplings

For less reactive boronic acids or sterically hindered partners, the following modifications may be beneficial:

  • Catalyst System: Use Pd₂(dba)₃ (0.015 equiv) and XPhos (0.06 equiv).

  • Base: Employ potassium phosphate (K₃PO₄, 3.0 equiv).

  • Temperature: Increase the reaction temperature to 110 °C (if using a higher boiling solvent like toluene).

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium precatalyst and ensure proper degassing to avoid catalyst oxidation.
Insufficiently active ligandSwitch to a more electron-rich and bulky ligand like XPhos or SPhos.[14][17]
Inappropriate baseScreen different bases; K₃PO₄ or Cs₂CO₃ may be more effective.
Protodeborylation of Boronic Acid Presence of excess water or acidEnsure reagents and solvents are appropriately dry (if required by the specific boronic acid). Use a stronger base.
Formation of Homocoupled Byproducts Catalyst decompositionLower the reaction temperature or catalyst loading. Ensure efficient stirring.

Conclusion

The Suzuki-Miyaura coupling of Methyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate, while presenting challenges due to its electronic properties, is a highly feasible transformation. Success hinges on the rational selection of a modern catalyst system, typically involving a bulky, electron-rich phosphine ligand, and the careful optimization of the base and solvent. The protocols and insights provided in this guide offer a robust framework for researchers to efficiently synthesize novel compounds for applications in drug discovery and materials science.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications. Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Arkivoc. Available at: [Link]

  • Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Organic Chemistry Portal. Available at: [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available at: [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. ResearchGate. Available at: [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Available at: [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Available at: [Link]

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Google Patents.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available at: [Link]

  • Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Chemistry Portal. Available at: [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. University of Bristol Research Portal. Available at: [Link]

  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. SpringerLink. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available at: [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Available at: [Link]

  • Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. PubMed. Available at: [Link]

  • Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate. SciSpace. Available at: [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction. Science of Synthesis. Available at: [Link]

  • Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls. RSC Advances. Available at: [Link]

  • Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. ChemRxiv. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki Coupling with Electron-Deficient Aryl Bromides

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions, with a specific focus on the challenges presented by electron-deficient aryl bromides. This guide is designed for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions, with a specific focus on the challenges presented by electron-deficient aryl bromides. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of these crucial C-C bond-forming reactions. Here, we move beyond standard protocols to delve into the mechanistic reasoning behind experimental choices, offering field-proven insights and troubleshooting strategies.

Introduction: The Challenge of Electron-Deficient Aryl Bromides

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility and functional group tolerance.[1][2] However, when one of the coupling partners is an electron-deficient aryl bromide, researchers often encounter diminished yields and sluggish reaction rates. This is primarily because electron-withdrawing groups on the aryl halide facilitate the oxidative addition step but can have complex, and sometimes detrimental, effects on other steps in the catalytic cycle, particularly transmetalation and reductive elimination.[3][4][5] This guide provides a structured approach to troubleshooting and optimizing these challenging but vital reactions.

Troubleshooting Q&A: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Q1: My reaction is sluggish, and I'm observing low conversion of my electron-deficient aryl bromide. What's the likely culprit?

A: A slow reaction rate with electron-deficient aryl bromides often points to a suboptimal catalyst system or inefficient transmetalation. While electron-withdrawing groups accelerate oxidative addition, they can slow down the subsequent steps.[3]

  • Catalyst Choice: Your palladium source and, more critically, your ligand are paramount. For electron-deficient systems, bulky, electron-rich phosphine ligands are often the solution.[6][7] These ligands promote the formation of a monoligated palladium species that is highly reactive in oxidative addition and can also accelerate the rate-limiting transmetalation and reductive elimination steps.[6][8]

  • Ligand Selection: Consider ligands from the Buchwald family, such as XPhos, SPhos, or RuPhos, which are known to be effective for challenging couplings.[9][10] N-heterocyclic carbenes (NHCs) are another class of ligands with strong σ-donating properties that can outperform phosphines in certain cases.[11]

  • Base and Solvent System: The choice of base and solvent is also crucial for facilitating the transmetalation step. A stronger base or a more polar solvent system may be required to enhance the nucleophilicity of the boronic acid partner.[7][12][13]

Q2: I'm seeing significant protodeboronation of my boronic acid. How can I minimize this side reaction?

A: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction, especially with electron-rich or heteroaromatic boronic acids.[3] However, it can also be problematic in sluggish reactions where the boronic acid is exposed to the reaction conditions for extended periods.

  • Anhydrous Conditions: If you suspect water is the proton source, switching to anhydrous conditions with a non-aqueous base like potassium phosphate (K₃PO₄) can be beneficial.[14]

  • Reaction Rate: The most effective way to combat protodeboronation is to accelerate the desired Suzuki coupling. By optimizing the catalyst, ligand, and temperature, you can ensure that the cross-coupling outcompetes the undesired protodeboronation pathway.

  • Boronic Ester Derivatives: In some cases, using a more stable boronic ester, such as a pinacol ester, can reduce the rate of protodeboronation.[15]

Q3: My reaction yields are inconsistent, even when I follow the same procedure. What could be causing this variability?

A: Inconsistent yields often point to issues with reagent quality or reaction setup.

  • Solvent Purity: The quality of your solvent is critical. Traces of impurities in solvents like THF can poison the palladium catalyst and significantly decrease conversion.[16] Always use high-purity, degassed solvents.

  • Oxygen Sensitivity: The Pd(0) active catalyst is sensitive to oxygen. Incomplete degassing of your reaction mixture can lead to catalyst deactivation and lower yields. Ensure you have a robust method for degassing, such as purging with an inert gas (argon or nitrogen) or using the freeze-pump-thaw technique.[17]

  • Base Quality: The effectiveness of bases like potassium carbonate can be compromised by hydration. It's good practice to dry your base before use.[17]

Key Parameter Optimization: A Deeper Dive

Optimizing a Suzuki coupling with electron-deficient aryl bromides requires a systematic approach. Below, we explore the critical parameters and provide guidance on their selection and optimization.

Ligand Selection: The Heart of the Catalyst

The choice of ligand is arguably the most critical factor in a successful Suzuki coupling. The ligand's steric and electronic properties directly influence the stability and reactivity of the palladium catalyst throughout the catalytic cycle.

  • Bulky, Electron-Rich Phosphines: For electron-deficient aryl bromides, bulky and electron-donating phosphine ligands are generally the first choice.[6][7] These ligands facilitate both the oxidative addition and the reductive elimination steps.[8][18]

    • Buchwald Ligands: This class of biaryl phosphine ligands has proven to be exceptionally versatile and effective for a wide range of challenging cross-coupling reactions.[9][10]

    • Other Phosphines: Tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are also highly effective, commercially available options.[19]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable complexes with palladium.[11] They can be particularly effective in cases where phosphine ligands have failed.

Catalyst and Precatalyst Choice

While numerous palladium sources can be used, palladium(II) precatalysts are often preferred for their air and moisture stability.

  • Common Precatalysts: Pd(OAc)₂, PdCl₂(dppf), and Pd₂(dba)₃ are common starting points.[10][19] When using a Pd(II) source, it is reduced in situ to the active Pd(0) species.

  • Palladacycles: Pre-formed palladacycle precatalysts, often derived from Buchwald ligands, offer high activity and are convenient to use.[9]

The Crucial Role of the Base and Solvent

The base plays a multifaceted role in the Suzuki coupling, primarily by activating the boronic acid for transmetalation.[12][19][20] The solvent influences the solubility of the reagents and the reactivity of the base.[13][16]

  • Base Selection:

    • Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are common choices for aqueous or biphasic systems.[14][17]

    • Phosphate Bases: Potassium phosphate (K₃PO₄) is a stronger base often used in anhydrous conditions.[14]

    • Organic Bases: In some cases, organic bases like triethylamine (NEt₃) or DBU can be employed.

  • Solvent System:

    • Aqueous/Organic Mixtures: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water is a common starting point. The water helps to dissolve the inorganic base.[6][17][21]

    • Polar Aprotic Solvents: Solvents like DMF or NMP can be effective but may require careful purification.[21]

    • The "Greener" Choice: Ethanol/water mixtures are becoming increasingly popular as a more environmentally friendly solvent system.[22]

Reaction Temperature and Time

The optimal temperature for a Suzuki coupling is a balance between achieving a reasonable reaction rate and minimizing side reactions.

  • Initial Screening: A good starting point for temperature optimization is between 60-80°C.[12][17][23]

  • Monitoring Progress: It is essential to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to avoid prolonged heating that can lead to product decomposition or side reactions.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_A Ar-Pd(II)-X L_n OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation PdII_B Ar-Pd(II)-Ar' L_n Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product Ar-Ar' (Coupled Product) RedElim->Product ArX Ar-X (Aryl Bromide) ArX->OxAdd ArBOH2 Ar'-B(OH)₂ (Boronic Acid) ArBOH2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield with Electron-Deficient Aryl Bromide Check_Conversion Is Aryl Bromide Consumed? Start->Check_Conversion Incomplete_Conversion Incomplete Conversion Check_Conversion->Incomplete_Conversion No Complete_Conversion Complete Conversion, but Low Product Yield Check_Conversion->Complete_Conversion Yes Optimize_Catalyst Optimize Catalyst System: - Bulky, electron-rich ligand - Increase catalyst loading Incomplete_Conversion->Optimize_Catalyst Optimize_Conditions Optimize Reaction Conditions: - Increase temperature - Change solvent/base system Incomplete_Conversion->Optimize_Conditions Check_Side_Reactions Check for Side Reactions: - Protodeboronation - Homocoupling Complete_Conversion->Check_Side_Reactions Protodeboronation Address Protodeboronation: - Anhydrous conditions - Use boronic ester Check_Side_Reactions->Protodeboronation Yes Homocoupling Address Homocoupling: - Rigorous degassing - High purity reagents Check_Side_Reactions->Homocoupling Yes

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate

As researchers and drug development professionals, our work inherently involves handling novel chemical entities. Methyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate is a complex molecule whose specific toxicological prope...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work inherently involves handling novel chemical entities. Methyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate is a complex molecule whose specific toxicological properties have not been exhaustively documented. In the absence of a dedicated Safety Data Sheet (SDS), a rigorous, first-principles approach to safety is not just recommended—it is imperative. This guide provides essential safety and logistical information, grounded in an analysis of the compound's constituent functional groups, to ensure its safe handling from receipt to disposal.

Hazard Analysis: A Composite Assessment

The structure of Methyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate incorporates several functional groups, each contributing to its potential hazard profile. Our safety protocol is therefore built upon a composite understanding of these risks.

  • Aromatic Nitrile (-CN): The cyano group is of primary concern. Organic nitriles are highly reactive and can be highly toxic, with some exhibiting toxicity comparable to inorganic cyanides[1]. Skin absorption, ingestion, or inhalation can be routes of exposure.

  • Brominated Aromatic Ring (-Br): Organobromine compounds demand careful handling. Direct contact with bromine-containing chemicals can lead to skin irritation and burns[2]. Halogenated solvents and aromatic hydrocarbons can penetrate common glove materials[3][4].

  • Difluoromethyl Group (-CHF2): As a halogenated functional group, it contributes to the overall lipophilicity and potential for bioaccumulation. Halogenated waste streams require specific, costly disposal procedures[5][6][7].

  • Benzoate Ester (-COOCH3): While esters as a class may have lower acute toxicity, they can act as mild skin irritants[1].

Given this profile, the compound must be treated as acutely toxic, a skin and eye irritant, and potentially harmful if inhaled or ingested. All handling operations must be conducted with the assumption that the compound is hazardous.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is dictated by the composite hazard profile. A tiered approach, from standard laboratory practice to enhanced protection for specific procedures, is necessary. All handling of this compound, especially outside of a sealed container, must occur within a certified chemical fume hood.

PPE ComponentSpecificationRationale and Causality
Hand Protection Double Gloving:Inner Glove: Standard Nitrile • Outer Glove: Thicker Nitrile or NeopreneStandard nitrile gloves offer poor resistance to aromatic and halogenated hydrocarbons and should only be considered for incidental splash protection, requiring immediate replacement upon contact[3][8][9]. Double-gloving provides a backup barrier. For tasks with higher splash potential, a more robust outer glove like neoprene is recommended for its superior chemical resistance[9][10].
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1)Face Shield (worn over goggles) Chemical splash goggles are mandatory to protect against splashes[11]. A face shield must be worn over the goggles during procedures with a higher risk of splashes or energetic reactions, such as when transferring solutions or during reaction workup[2][12].
Body Protection Flame-Resistant (FR) Lab CoatChemical-Resistant Apron A lab coat protects personal clothing and skin[11]. An FR lab coat is a best-practice standard. A chemical-resistant apron worn over the lab coat is required when handling larger quantities (>50 mL) of the compound in solution.
Respiratory Protection Use within a Chemical Fume HoodRespirator (if required) All operations that could generate dust or aerosols must be performed in a chemical fume hood[11][13]. If engineering controls are insufficient or in the case of a spill, a respirator with an organic vapor/acid gas cartridge would be necessary. Respirator use requires prior medical evaluation and fit-testing[10].
Operational and Disposal Plans: A Step-by-Step Procedural Guide

A systematic workflow is critical to minimizing exposure and ensuring containment from the moment the compound enters the lab until its waste is properly segregated for disposal.

The following diagram outlines the mandatory, step-by-step process for safely handling Methyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase cluster_waste Waste Management prep1 Verify Fume Hood Certification prep2 Assemble All Glassware & Reagents prep1->prep2 prep3 Don Full PPE: Inner/Outer Gloves, Goggles, Lab Coat prep2->prep3 handle1 Retrieve Compound from Storage prep3->handle1 handle2 Weigh Solid Compound handle1->handle2 handle3 Perform Experiment/ Reaction handle2->handle3 clean1 Quench Reaction & Segregate Waste handle3->clean1 clean2 Decontaminate Glassware & Work Surface clean1->clean2 waste1 Halogenated/ Cyano Liquid Waste clean1->waste1 Transfer to Labeled Containers clean3 Doff PPE in Correct Sequence clean2->clean3 waste2 Contaminated Solid Waste

Caption: Safe Handling Workflow for Methyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate.

Proper waste disposal is a critical final step to ensure environmental and personnel safety.

  • Waste Segregation: All waste streams containing this compound must be treated as hazardous. Crucially, halogenated waste must be kept separate from non-halogenated waste to facilitate proper disposal and control costs[5][6][7].

    • Halogenated/Cyano Liquid Waste: Collect all solutions, reaction mixtures, and solvent rinses containing the title compound in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Contaminated Solid Waste: All contaminated consumables, including gloves, weigh paper, and absorbent materials, must be collected in a separate, sealed, and clearly labeled hazardous waste container[11].

  • Container Management: Use appropriate, chemically compatible containers for waste. Ensure containers are kept closed except when adding waste[5][7].

  • Labeling: All waste containers must be labeled with a "Hazardous Waste" tag immediately upon the first addition of waste, detailing all constituents and their approximate percentages[5].

  • Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash[6][7].

By adhering to this comprehensive guide, you can build a self-validating system of safety, ensuring that your valuable research is not compromised by preventable incidents. This proactive approach to chemical handling demonstrates a commitment to safety that builds trust and ensures the integrity of your scientific work.

References

  • Environment, Health and Safety. (n.d.). Appendix I - Hazards Of Functional Groups. Retrieved from EHS, University of California, Berkeley. [Link]

  • S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. Retrieved from S&G Gloves. [Link]

  • International Safety. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from International Safety. [Link]

  • UPenn EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from University of Pennsylvania Environmental Health and Radiation Safety. [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from US EPA. [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from Temple University Environmental Health and Radiation Safety. [Link]

  • Environment, Health and Safety. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from University of California, Berkeley. [Link]

  • Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from University of Colorado Boulder. [Link]

  • RiskAssess. (n.d.). Disposal of chemical wastes. Retrieved from RiskAssess. [Link]

  • ChemTalk. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from ChemTalk. [Link]

  • Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET: Methyl 4-(bromomethyl)benzoate. Retrieved from Thermo Fisher Scientific. [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Research Safety, Northwestern University. [Link]

  • Klejdus, B., et al. (2019). Metabolic relation of cyanobacteria to aromatic compounds. Retrieved from National Center for Biotechnology Information. [Link]

  • European Specialist Nurses Organisation. (n.d.). Safe handling recommendations for occupational safety: 2. Compounding. Retrieved from EONS. [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from VUMC. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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